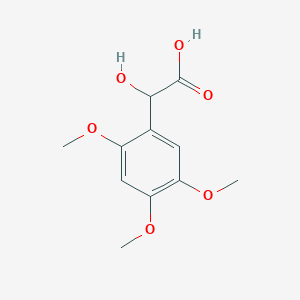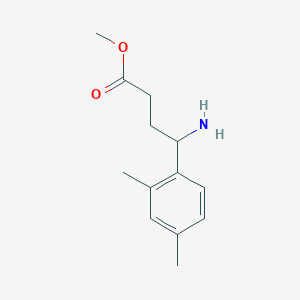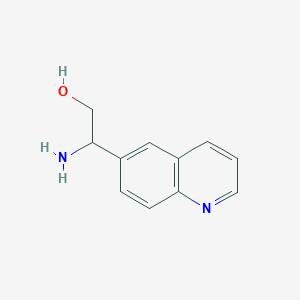
2,4,5-Trimethoxymandelic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of three methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxymandelic Acid typically involves the methylation of gallic acid using dimethyl carbonate under the catalysis of ionic liquids. This process includes bromination, cyaniding, and hydrolyzation steps . The reaction conditions are generally mild, making the process environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemical reagents and catalysts ensures that the process is sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Trimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the methoxy groups to hydroxyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2,4,5-Trimethoxymandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2,4,5-Trimethoxymandelic Acid involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4-Trimethoxymandelic Acid
- 2,4,5-Trimethoxyphenethylamine
- 2,4,5-Trichlorophenoxyacetic Acid
Comparison: 2,4,5-Trimethoxymandelic Acid is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and biological properties. Compared to 2,3,4-Trimethoxymandelic Acid, it has different reactivity and potential applications. Unlike 2,4,5-Trimethoxyphenethylamine, which is primarily studied for its psychoactive properties, this compound is more focused on therapeutic and industrial applications. 2,4,5-Trichlorophenoxyacetic Acid, on the other hand, is a herbicide and has a completely different application spectrum .
Eigenschaften
Molekularformel |
C11H14O6 |
|---|---|
Molekulargewicht |
242.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChI-Schlüssel |
QQZBWMDHXIMLLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)




![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)



![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
